3-ALLYL-1-(4-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
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Overview
Description
3-Allyl-1-(4-methylphenyl)-2-thioxotetrahydro-4H-imidazol-4-one is a heterocyclic compound that features a thioxo group and an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-1-(4-methylphenyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methylbenzaldehyde with allylamine to form an imine intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1-(4-methylphenyl)-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolone ring can be reduced to an imidazolidine using reducing agents like sodium borohydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride; usually performed in an alcohol solvent at low temperatures.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
3-Allyl-1-(4-methylphenyl)-2-thioxotetrahydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-allyl-1-(4-methylphenyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound’s ability to modulate inflammatory pathways could be linked to its interaction with cytokine receptors or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-1-(3-fluoro-4-methylphenyl)-2-thioxotetrahydro-4H-imidazol-4-one
- 3-Allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol
Uniqueness
3-Allyl-1-(4-methylphenyl)-2-thioxotetrahydro-4H-imidazol-4-one is unique due to its specific substitution pattern and the presence of both an allyl group and a thioxo group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-8-14-12(16)9-15(13(14)17)11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAABQBLMMVPUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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